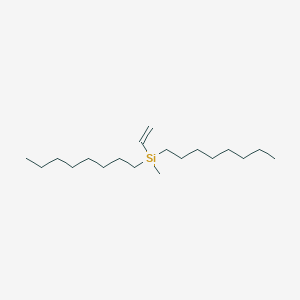
Vinyldi-N-octylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyldi-N-octylmethylsilane is an organosilicon compound . It has a molecular formula of C19H40Si and a molecular weight of 296.61 g/mol . It appears as a transparent liquid . The IUPAC name of this compound is ethenyl-methyl-dioctylsilane .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, vinyl ether monomers can be prepared using traditional synthetic protocols, including reacting gaseous acetylene or calcium carbide with alcohols .
Molecular Structure Analysis
The InChI of this compound is InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20 (4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 . The canonical SMILES of this compound is CCCCCCCC [Si] © (CCCCCCCC)C=C .
Physical and Chemical Properties Analysis
This compound has a density of 0.793 g/cm³ . It has 15 rotatable bonds . More properties such as Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, Critical Pressure, Critical Temperature can be predicted using advanced QSPR .
Aplicaciones Científicas De Investigación
Fluoride Rearrangement Reactions and Silsesquioxane Synthesis
Fluoride rearrangement reactions of polyphenyl- and polyvinylsilsesquioxanes demonstrate the transformation of polymeric byproducts into mixed-functionality polyhedral silsesquioxane cages. Through control of starting material ratios, the synthesis can be tailored to produce specific vinylPhT10 and T12 cages. These cages can be further functionalized through metathetical and Heck coupling, producing compounds with potential for electronic interactions through the SQ silica cores, suggesting 3-D conjugation possibilities (Asuncion & Laine, 2010).
Sol-Gel Chemistry of Organotrialkoxysilanes
Organotrialkoxysilanes, such as vinylSiO(1.5), undergo sol-gel polymerization to form gels, playing a crucial role in introducing organic functionalities into sol-gel materials. This study systematically examined the sol-gel chemistry of various organotrialkoxysilanes, highlighting the impact of different organic groups and conditions on gel formation (Loy et al., 2000).
Silicone Elastomers in Dielectric Elastomer Transducers
Vinyl end-functionalized polysiloxanes containing trifluoropropyl groups were synthesized and cross-linked to investigate their mechanical, dielectric, and electromechanical properties. These films exhibited increased permittivity with higher content of polar trifluoropropyl groups, showing promise for applications in dielectric elastomer transducers (Dascalu et al., 2015).
Hydroboration for Silicon Boron Carbide Ceramics
Polymethylvinylsilanes underwent hydroboration, leading to the synthesis of silicon boron carbide ceramics upon pyrolysis. This novel route demonstrates the potential of vinylsilane derivatives in producing advanced ceramic materials with unique properties (Riedel et al., 1993).
Safety and Hazards
Direcciones Futuras
While specific future directions for Vinyldi-N-octylmethylsilane were not found in the search results, it’s worth noting that continuous progress in technology relies on the development of new materials . Therefore, future research could focus on exploring the potential applications of this compound in various fields.
Propiedades
IUPAC Name |
ethenyl-methyl-dioctylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20(4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJYRSLGGXMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
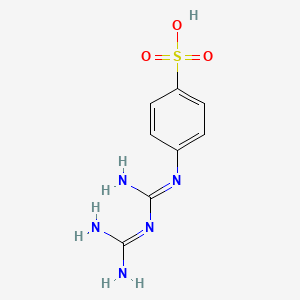
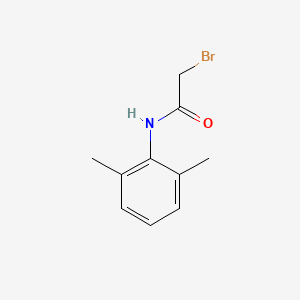

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)
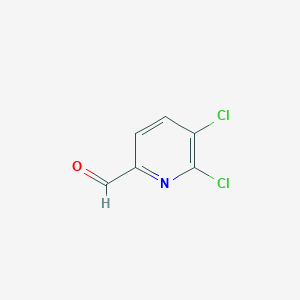

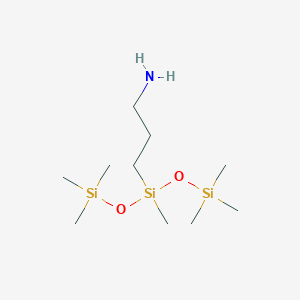
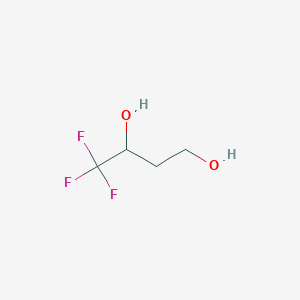

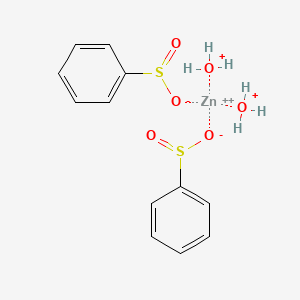
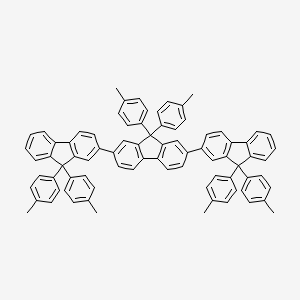


![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)
